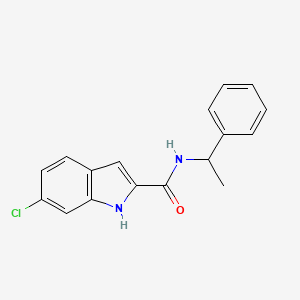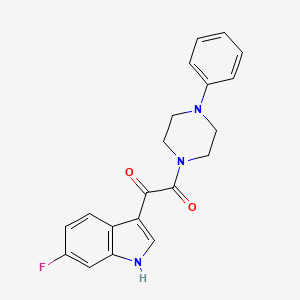![molecular formula C14H18FN3O B6643428 N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide, commonly known as DFMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFMDA is a derivative of indole, which is a naturally occurring compound found in plants and animals. The synthesis of DFMDA involves the combination of 6-fluoroindole and N,N-dimethylaminoethyl chloride, followed by acetylation.
作用機序
DFMDA inhibits PRMTs by binding to the active site of the enzyme. The binding of DFMDA to PRMTs prevents the transfer of methyl groups to arginine residues on histones, leading to a decrease in histone methylation and changes in gene expression. DFMDA has been shown to selectively inhibit PRMTs, making it a valuable tool for studying the role of PRMTs in gene regulation.
Biochemical and Physiological Effects
DFMDA has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease histone methylation, leading to changes in gene expression. DFMDA has also been shown to have anti-inflammatory effects by inhibiting the activity of PRMTs involved in the regulation of inflammatory genes. Additionally, DFMDA has been shown to have anti-cancer effects by inhibiting the activity of PRMTs involved in the regulation of cancer-related genes.
実験室実験の利点と制限
DFMDA has several advantages for use in lab experiments. It is a selective inhibitor of PRMTs, making it a valuable tool for studying the role of PRMTs in gene regulation. DFMDA is also easy to synthesize and can be produced in high yields with high purity. However, DFMDA does have limitations. It has a short half-life, which can make it difficult to use in certain experiments. Additionally, DFMDA has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
DFMDA has several potential future directions for research. One area of research is the development of more selective PRMT inhibitors that can target specific isoforms of PRMTs. Another area of research is the development of more stable PRMT inhibitors that have a longer half-life and can be used in a wider range of experiments. Additionally, DFMDA has potential applications in the development of new cancer therapies by targeting PRMTs involved in cancer-related gene expression. Overall, DFMDA has significant potential for advancing our understanding of the role of PRMTs in gene regulation and disease.
合成法
The synthesis of DFMDA involves a multi-step process that starts with the reaction of 6-fluoroindole and N,N-dimethylaminoethyl chloride in the presence of a base. The reaction results in the formation of N-[2-(dimethylamino)ethyl]-6-fluoroindole. The final step involves the acetylation of the amine group using acetic anhydride, which yields DFMDA. The synthesis method has been optimized to produce high yields of DFMDA with high purity.
科学的研究の応用
DFMDA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein arginine methyltransferases (PRMTs), which are enzymes that play a critical role in the regulation of gene expression. PRMTs are involved in the methylation of arginine residues on histones, which can lead to changes in chromatin structure and gene expression. DFMDA has been shown to selectively inhibit PRMTs, making it a promising tool for studying the role of PRMTs in gene regulation.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-18(2)6-5-16-14(19)7-10-9-17-13-8-11(15)3-4-12(10)13/h3-4,8-9,17H,5-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOEYAPTIPREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B6643345.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643349.png)

![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![6-(2-Furyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6643442.png)